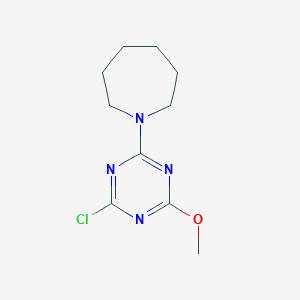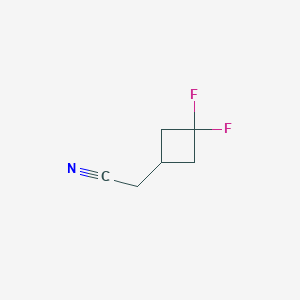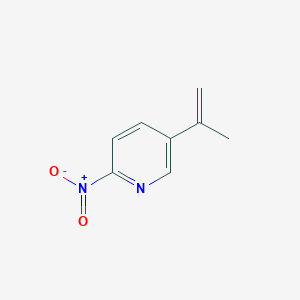
1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azepane
説明
“1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azepane” is a chemical compound with the CAS Number: 1342353-11-0 . It has a molecular weight of 242.71 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azepane” is 1S/C10H15ClN4O/c1-16-10-13-8(11)12-9(14-10)15-6-4-2-3-5-7-15/h2-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
“1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azepane” is a powder that is stored at room temperature . Unfortunately, other physical and chemical properties like density, boiling point, and melting point are not available in the sources I found.
科学的研究の応用
Synthesis of Bioactive Molecules
This compound serves as a precursor in the synthesis of various bioactive molecules. Its structural motif is found in many pharmaceuticals and agrochemicals. The azepane ring, in particular, is a common feature in molecules designed to interact with biological targets, providing rigidity and a defined three-dimensional shape essential for binding specificity .
Material Science
In material science, this compound can be used to create novel polymers with unique properties. The triazine ring can act as a crosslinking agent, leading to materials with enhanced thermal stability and chemical resistance, which are valuable in high-performance applications .
Catalysis
The triazine core of 1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azepane can be utilized in catalysis. It can form complexes with metals and act as a ligand, facilitating various catalytic reactions, including those important in organic synthesis and industrial processes .
Peptide Coupling
This compound is potentially useful in peptide coupling reactions. The triazine moiety can activate amino acids, making them more reactive towards the formation of peptide bonds. This application is crucial in the synthesis of peptides and proteins for research and therapeutic use .
Fluorescent Probes
Due to its structural features, this compound could be modified to serve as a fluorescent probe. Such probes are instrumental in bioimaging and diagnostic assays, allowing for the visualization of cellular processes and the detection of biomolecules .
Nanotechnology
In nanotechnology, this compound can be used to fabricate nanoscale structures. Its ability to form multiple bonds can help in creating nanoparticles with specific functions, such as drug delivery systems or diagnostic tools .
Agricultural Chemistry
The triazine ring is a common feature in herbicides. Therefore, this compound might be used in the development of new agrochemicals that target specific enzymes or pathways in plants, contributing to more efficient and selective herbicides .
Neuroscience Research
Lastly, the azepane ring is of interest in neuroscience research. Compounds containing this ring system are often explored for their potential effects on the central nervous system, which could lead to new treatments for neurological disorders .
特性
IUPAC Name |
1-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O/c1-16-10-13-8(11)12-9(14-10)15-6-4-2-3-5-7-15/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOUBOWHTULFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1428756.png)




![Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate](/img/structure/B1428764.png)
![3-(2-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1428766.png)
![4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline](/img/structure/B1428768.png)

